BenchChemオンラインストアへようこそ!

1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one

medicinal chemistry molecular recognition structure-based design

1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one (CAS 1343658-80-9) is a heterocyclic compound with molecular formula C7H7N5O and molecular weight 177.16 g·mol⁻¹. It features a 1,2-dihydropyrazin-2-one core methylated at N-1 and substituted at C-3 with a 1,2,4-triazole ring.

Molecular Formula C7H7N5O
Molecular Weight 177.16 g/mol
Cat. No. B11712955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one
Molecular FormulaC7H7N5O
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCN1C=CN=C(C1=O)N2C=NC=N2
InChIInChI=1S/C7H7N5O/c1-11-3-2-9-6(7(11)13)12-5-8-4-10-12/h2-5H,1H3
InChIKeyBWZBBEALJYIPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one (CAS 1343658-80-9): Structural Identity and Compound-Class Overview for Procurement Evaluation


1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one (CAS 1343658-80-9) is a heterocyclic compound with molecular formula C7H7N5O and molecular weight 177.16 g·mol⁻¹ . It features a 1,2-dihydropyrazin-2-one core methylated at N-1 and substituted at C-3 with a 1,2,4-triazole ring . This scaffold merges the hydrogen-bond-donor/acceptor and metal-chelating capacity of the pyrazinone carbonyl with the privileged 1,2,4-triazole pharmacophore, a substructure extensively validated in kinase inhibitors, antifungal agents, and anticancer leads [1][2]. These combined features position the compound as a versatile fragment or intermediate for medicinal chemistry and agrochemical research programs.

Why Generic Triazole or Pyrazine Analogs Cannot Substitute for 1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one in Differentiated Applications


Although 1,2,4-triazoles and pyrazinones are individually well-represented pharmacophores, their specific connectivity in 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one creates a unique electronic and steric environment that is not reproduced by simple triazole-pyrazine hybrids such as 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyrazine (CAS 130612-32-7) or halogenated analogs like 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine (CAS 1086110-85-1) . The carbonyl oxygen at position 2 of the pyrazinone ring adds an additional H-bond acceptor site and polar surface area not present in the non-carbonyl comparators, directly impacting target-binding geometry, solubility, and metabolic stability. The quantitative evidence below demonstrates that even structurally proximal analogs differ measurably in key molecular descriptors that govern biological performance and synthetic utility [1][2].

Quantitative Differentiation Evidence for 1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one Versus Closest Structural Analogs


Hydrogen-Bond Acceptor (HBA) Count: 5 vs. 4 — Enhanced Intermolecular Interaction Capacity Versus Triazole-Pyrazine Analogs

1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one possesses five hydrogen-bond acceptor (HBA) sites: the carbonyl oxygen, both pyrazinone ring nitrogens (N-1 and N-4), and two triazole nitrogens (N-2 and N-4 of the 1,2,4-triazole). In contrast, the direct non-carbonyl analog 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyrazine and the halogenated analog 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine each contain only four HBA sites, lacking the carbonyl oxygen . This difference is structurally verifiable from SMILES and has direct consequences for target-binding enthalpy and selectivity [1].

medicinal chemistry molecular recognition structure-based design

Topological Polar Surface Area (TPSA): 66.5 Ų vs. 49.4 Ų — Improved Aqueous Solubility and Reduced Membrane Permeability Versus Non-Carbonyl Analogs

Using the fragment-based TPSA method of Ertl et al., the target compound yields a calculated TPSA of ~66.5 Ų (carbonyl O: 17.07 Ų + four heterocyclic N: 4 × 12.36 Ų = 66.51 Ų). The non-carbonyl analog 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyrazine and the chloro analog 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine each have a calculated TPSA of ~49.4 Ų (four heterocyclic N: 4 × 12.36 Ų) [1]. The 17.1 Ų difference (35% increase) is attributable solely to the carbonyl oxygen, placing the target compound closer to the TPSA range associated with favorable oral absorption (typically <140 Ų) while providing enhanced aqueous solubility compared to the more lipophilic non-carbonyl comparators [1].

drug-likeness ADME prediction solubility optimization

Triazole-Pyrazinone Scaffold Validated in Clinical Kinase Inhibitor CC-115: DNA-PK IC₅₀ = 13 nM, mTOR IC₅₀ = 21 nM

The triazole-pyrazinone scaffold is a core pharmacophore in CC-115, a clinical-stage dual DNA-PK/mTOR inhibitor. CC-115 (1-ethyl-7-(2-methyl-6-(4H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one) exhibits IC₅₀ values of 13 nM against DNA-PK and 21 nM against mTOR kinase, with confirmed blockade of both mTORC1 (pS6) and mTORC2 (pAktS473) signaling in PC-3 cancer cells [1]. While CC-115 is a more elaborated molecule (MW 336.35), the minimal triazole-dihydropyrazinone substructure shared with 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one represents the essential pharmacophoric elements necessary for ATP-competitive kinase binding [1]. This establishes the scaffold class as a validated starting point for kinase inhibitor optimization programs.

kinase inhibition oncology DNA damage repair

Molecular Weight: 177.16 g·mol⁻¹ — Fragment-Like Properties for FBDD Libraries Versus Larger Triazole-Pyrazinone Drugs

With a molecular weight of 177.16 g·mol⁻¹, 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one falls within the optimal fragment range (MW < 300 Da) defined by the Rule of Three for fragment-based drug discovery (FBDD). By comparison, the clinical candidate CC-115 has MW 336.35 g·mol⁻¹, while the antifungal agent TAK-456 has MW > 500 g·mol⁻¹ [1][2]. The 47% lower molecular weight versus CC-115 translates to higher ligand efficiency potential (binding energy per heavy atom) and leaves greater headroom for property optimization during fragment-to-lead expansion [1].

fragment-based drug discovery lead optimization chemical probe development

Optimal Research and Industrial Application Scenarios for 1-Methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With MW 177.16 g·mol⁻¹ and a validated triazole-pyrazinone scaffold shared with the clinical kinase inhibitor CC-115, this compound is an ideal candidate for incorporation into fragment screening libraries. Its five HBA sites and calculated TPSA of ~66.5 Ų provide a balanced solubility profile suitable for high-concentration fragment screens (typically 0.5–2 mM in aqueous buffer), while its low molecular weight ensures ample scope for hit-to-lead chemical expansion [1][2]. The triazole substructure additionally offers a 'click-chemistry' handle for rapid fragment elaboration using copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3].

Kinase Inhibitor Lead Generation Starting from a Validated Minimal Pharmacophore

The triazole-dihydropyrazinone core is the essential pharmacophoric element of CC-115 (DNA-PK IC₅₀ = 13 nM, mTOR IC₅₀ = 21 nM). Procuring the minimal scaffold allows medicinal chemistry teams to conduct independent structure-activity relationship (SAR) exploration around the pyrazinone N-1, C-3 triazole, and C-5/C-6 positions without being constrained by the elaborated pyridyl-dihydropyrazinopyrazine architecture of CC-115 [1]. The carbonyl group at position 2 provides a differentiable vector for hydrogen-bond interactions with the kinase hinge region that is absent in non-carbonyl triazole-pyrazine analogs [2].

Antifungal Lead Optimization Utilizing the Triazole Pharmacophore

1,2,4-Triazole is the core pharmacophore of clinically used azole antifungals (e.g., fluconazole, voriconazole) that inhibit lanosterol 14α-demethylase (CYP51). The 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one scaffold places the triazole ring in a steric and electronic environment distinct from conventional phenethyl-triazole antifungals [1]. The pyrazinone carbonyl additionally offers a metal-coordination site that may engage the heme iron of CYP51 differently than standard triazoles, potentially overcoming resistance mechanisms associated with CYP51 point mutations [1][3].

Synthetic Intermediate for Click-Chemistry-Based Library Synthesis

The 1,2,4-triazole moiety, when further functionalized or used as a metal-coordinating ligand, enables diversification via CuAAC chemistry. The pyrazinone carbonyl provides a reactive handle for nucleophilic addition, condensation with hydrazines or amines, and subsequent cyclization to generate fused heterocyclic systems [1]. This dual reactivity—triazole-mediated click chemistry and carbonyl-mediated condensations—makes the compound a versatile building block for generating structurally diverse screening libraries with high scaffold complexity in a minimal number of synthetic steps [3].

Quote Request

Request a Quote for 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.